molecular formula C40H71NO5 B1318967 Pyridoxine dipalmitate CAS No. 31229-74-0

Pyridoxine dipalmitate

Cat. No.: B1318967
CAS No.: 31229-74-0
M. Wt: 646 g/mol
InChI Key: RCYWWJBNPIWJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Pyridoxine (B80251) as a Vitamin B6 Vitamer and its Biochemical Significance

Vitamin B6 is an essential nutrient for humans and exists as a group of six chemically related compounds, or "vitamers": pyridoxine, pyridoxal (B1214274), pyridoxamine (B1203002), and their respective 5'-phosphorylated forms. wikipedia.org These vitamers are interconvertible in biological systems. wikipedia.org Pyridoxine, specifically the 4-methanol form of vitamin B6, serves as a precursor to the metabolically active coenzyme, pyridoxal 5'-phosphate (PLP). pharmacompass.comnih.gov

The conversion of pyridoxine to PLP is a critical process, as PLP is a coenzyme for over 140 enzymatic reactions, primarily related to amino acid metabolism. wikipedia.orgnih.govresearchgate.net These reactions include transaminations, decarboxylations, and racemizations. nih.govmdpi.com Beyond its central role in amino acid biosynthesis and catabolism, PLP is also involved in the metabolism of one-carbon units, carbohydrates, and lipids. wikipedia.orgnih.gov Furthermore, it plays a crucial role in the synthesis of neurotransmitters such as serotonin (B10506) and norepinephrine, as well as sphingolipids. pharmacompass.comnih.gov The biochemical importance of vitamin B6 is underscored by its involvement in maintaining normal homocysteine levels and supporting cognitive development. nih.gov

Plants synthesize pyridoxine for protection against UV-B radiation and for its role in chlorophyll (B73375) synthesis. wikipedia.org In humans, pyridoxine is absorbed and converted to its active forms through a "salvage pathway" involving phosphorylation by pyridoxal kinase. wikipedia.orgnih.gov

Rationale for Derivatization: Pyridoxine Dipalmitate as a Chemical Entity for Research Investigation

This compound is a lipid-soluble derivative of pyridoxine, synthesized through the esterification of pyridoxine with two molecules of palmitic acid. ontosight.ai This chemical modification significantly enhances its lipophilicity compared to its water-soluble precursor, pyridoxine hydrochloride. ontosight.ainbinno.com The increased lipophilicity and stability of this compound are the primary reasons for its synthesis and investigation in research. ontosight.ainbinno.com

The fat-soluble nature of this compound allows for more efficient delivery across cell membranes, which is a significant advantage in in-vitro research settings. smolecule.com This enhanced cellular uptake facilitates the study of vitamin B6's effects on various cellular processes. smolecule.com Furthermore, research suggests that this compound may offer a sustained release of vitamin B6, enabling longer-lasting effects in cell cultures. smolecule.com The synthesis of this compound typically involves reacting pyridoxine with palmitic acid in the presence of a catalyst, followed by purification to ensure the structural integrity of the compound. ontosight.aismolecule.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 635-38-1 biosynth.comscbt.com
Molecular Formula C₄₀H₇₁NO₅ smolecule.com
Molecular Weight 646 g/mol smolecule.com
IUPAC Name [4-(hexadecanoyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl hexadecanoate (B85987)
Appearance Data not available in search results
Melting Point 87–91°C
Boiling Point 716.9±55.0°C
Density 0.971±0.06 g/cm³

| Solubility | Lipid-soluble ontosight.ai |

Overview of Key Academic Research Areas on this compound

The unique properties of this compound have made it a valuable tool in several areas of academic research. Its primary applications are in in-vitro studies due to its enhanced cellular delivery and sustained-release characteristics. smolecule.com

Key research areas include:

Investigating the effects of vitamin B6 on cellular processes: Researchers utilize this compound to explore the influence of vitamin B6 on cellular activities such as metabolism, enzyme function, and gene expression. smolecule.com

Modeling vitamin B6 deficiency: The compound is used to create models of vitamin B6 deficiency in cell cultures to better understand its impact on cellular functions and the potential development of related pathologies. smolecule.com

Development of novel drug delivery systems: The lipophilic nature and potential for sustained release have led to research into using this compound as a carrier molecule for targeted drug delivery. smolecule.com

Dermatological and cosmetic research: this compound is investigated for its potential in topical applications, including its role in improving skin barrier function and its anti-inflammatory properties. smolecule.com Research has explored its use in formulations for conditions like acne and seborrheic dermatitis.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyridoxine
Vitamin B6
Pyridoxal
Pyridoxamine
Pyridoxine 5'-phosphate
Pyridoxal 5'-phosphate
Pyridoxamine 5'-phosphate
Palmitic acid
Pyridoxine hydrochloride
Serotonin
Norepinephrine
Homocysteine

Properties

IUPAC Name

[4-(hexadecanoyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(42)45-33-36-32-41-35(3)40(44)37(36)34-46-39(43)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,44H,4-31,33-34H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWWJBNPIWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212902
Record name Pyridoxine 3,4-dipalmitate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31229-74-0, 635-38-1
Record name Palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxine 3,4-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic acid, diester with 5-hydroxy-6-methylpyridine-3,4-dimethanol
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Synthetic Methodologies and Chemical Derivatization Strategies of Pyridoxine Dipalmitate

Established Synthetic Pathways for Pyridoxine (B80251) Dipalmitate

The primary method for synthesizing pyridoxine dipalmitate is through esterification, a reaction that forms an ester by combining an alcohol and a carboxylic acid. ontosight.ai In this case, the alcohol is pyridoxine, and the carboxylic acid is palmitic acid. ontosight.ai

Esterification Reactions and Optimizations for this compound Synthesis

Several esterification methods are utilized for the synthesis of this compound, each with specific conditions to optimize the reaction yield and purity of the final product. innospk.com

Direct Esterification: This common method involves reacting pyridoxine with an excess of palmitic acid. The reaction is typically conducted at high temperatures, ranging from 100°C to 150°C, and may employ an acid catalyst like sulfuric acid to facilitate the formation of the ester bonds. The process can be carried out with or without a non-polar solvent.

Esterification Using Palmitoyl (B13399708) Chloride or Anhydride: To achieve esterification under milder conditions, more reactive forms of palmitic acid, such as palmitoyl chloride or palmitic anhydride, are used. This reaction is often performed in an anhydrous solvent like pyridine (B92270) or dichloromethane. A base catalyst, such as triethylamine, may be added to neutralize the hydrochloric acid that is released during the reaction. The initial reaction temperature is typically kept low, between 0-25°C, and then allowed to warm to room temperature.

Enzymatic Esterification: An emerging and more environmentally friendly approach involves the use of enzymes, specifically lipases, to catalyze the esterification process. This method offers high specificity, meaning the enzyme selectively targets the desired reaction, leading to fewer by-products. It also operates under milder conditions and requires less energy compared to traditional chemical methods.

Parameter Direct Esterification Acyl Chloride/Anhydride Method Enzymatic Method
Starting Material Pyridoxine + Palmitic acidPyridoxine + Palmitoyl chloride/anhydridePyridoxine + Palmitic acid
Catalyst Acid catalyst (e.g., H2SO4)Base catalyst (e.g., triethylamine)Lipase
Temperature 100°C - 150°C0°C - Room TemperatureMild conditions
Advantages Simple, common methodMilder conditions, higher reactivityHigh specificity, environmentally friendly

Role of Reaction Conditions and Reagents in Pyridoxine Derivatization

The success of pyridoxine derivatization hinges on carefully controlled reaction conditions and the appropriate selection of reagents. Temperature control is crucial to prevent the degradation of pyridoxine while maximizing the formation of the dipalmitate ester. The purity of the starting materials, pyridoxine and the palmitic acid derivative, directly impacts the yield and quality of the final product.

In derivatization reactions, various reagents and conditions are employed to achieve the desired chemical modification. For instance, in the synthesis of pyridoxal (B1214274) derivatives, Grignard reactions and Heck reactions have been utilized for functional derivatization. nih.gov The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that are optimized to ensure the successful synthesis of the desired pyridoxine derivative. mdpi.com Purity validation of the final product is often performed using techniques like High-Performance Liquid Chromatography (HPLC).

Principles of Prodrug Design Applied to this compound

A prodrug is an inactive or poorly active compound that is chemically modified to improve its physicochemical or pharmacokinetic properties. nih.govwuxiapptec.com Once administered, the prodrug is converted into the active parent drug within the body through enzymatic or chemical transformation. nih.govitmedicalteam.pl this compound serves as a prodrug of pyridoxine (Vitamin B6). ontosight.ai

Strategic Derivatization for Modifying Biochemical Behavior and Delivery

The strategic derivatization of a drug molecule, as seen with this compound, is a key principle of prodrug design aimed at altering its biochemical behavior and improving its delivery. nikkolgroup.comfrontiersin.orgfrontiersin.org By converting the hydrophilic pyridoxine into the lipophilic this compound through esterification with palmitic acid, its stability and ability to be absorbed through the skin are enhanced. ontosight.ainikkolgroup.com This modification allows for better formulation in lipophilic products. ontosight.ai The ester bonds are designed to be cleaved by enzymes in the body, releasing the active vitamin B6. itmedicalteam.pl This approach of modifying a drug's properties through chemical derivatization is a fundamental strategy to overcome various pharmaceutical and pharmacokinetic challenges. wuxiapptec.com

Objectives in Prodrug Research for Enhanced Properties

The primary goals of prodrug research are to optimize the properties of a drug to improve its effectiveness and overcome limitations. ijnrd.orgjiwaji.edu Key objectives include:

Improving Solubility: Enhancing the water solubility of poorly soluble drugs to allow for different administration routes. ijnrd.org

Enhancing Permeability and Absorption: Increasing the lipophilicity of a drug to improve its ability to cross cell membranes and be absorbed. ijnrd.org

Increasing Stability: Protecting the drug from rapid degradation to ensure it reaches its target. itmedicalteam.pl

Site-Specific Delivery: Targeting the drug to a specific tissue or organ to increase its efficacy and reduce side effects. jiwaji.edu

Reducing Toxicity: Minimizing unwanted side effects by modifying the drug's structure. jiwaji.edu

Improving Patient Acceptability: Masking unpleasant tastes or odors of a drug. pharmatutor.org

Classification of Prodrugs: Carrier-Linked and Bipartite Systems

Prodrugs are broadly classified into two main categories: carrier-linked prodrugs and bioprecursors. nih.govorientjchem.org

Biochemical and Cellular Mechanisms of Pyridoxine Dipalmitate and Its Metabolites

Enzymatic Biotransformation and Hydrolysis of Pyridoxine (B80251) Dipalmitate

For pyridoxine dipalmitate to become metabolically available, it must first undergo biotransformation to liberate the core vitamin B6 molecule, pyridoxine. This crucial initial step is accomplished through enzymatic hydrolysis.

The hydrolysis of this compound involves the cleavage of the two ester bonds linking palmitic acid molecules to the pyridoxine backbone. This reaction is catalyzed by esterase enzymes. The general mechanism for ester hydrolysis by a serine esterase involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) in the enzyme's active site.

The process begins with the serine's hydroxyl group launching a nucleophilic attack on the carbonyl carbon of the ester bond. This forms a tetrahedral intermediate, which is stabilized by the active site. The intermediate then collapses, breaking the ester bond and releasing the alcohol component—in this case, pyridoxine. This results in the formation of an acyl-enzyme intermediate, where the fatty acid (palmitate) is temporarily covalently bonded to the serine residue. A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the palmitic acid and regenerating the free enzyme, ready for another catalytic cycle. This process must occur for both palmitate chains to fully release the pyridoxine molecule.

While specific enzymes that exclusively target this compound are not extensively characterized, it is understood that various non-specific lipases and esterases present throughout the body's cells are responsible for its hydrolysis. These enzymes are distributed across different cellular and subcellular compartments.

Potential locations and enzymes for this biotransformation include:

Cytosol: Contains a variety of esterases that could act on the compound after it permeates the cell membrane.

Endoplasmic Reticulum and Golgi Apparatus: These organelles house enzymes involved in lipid metabolism that may hydrolyze the ester bonds.

Lysosomes: These organelles contain a wide range of acid hydrolases, including esterases, capable of breaking down various molecules.

Skin: Given its use in topical applications, esterases within keratinocytes and other skin cells are crucial for the local release of active pyridoxine. nih.govmyrevea.comtwinemedicals.com

Intracellular Metabolism of Pyridoxine Vitamers Derived from this compound

Once pyridoxine (PN) is released from its dipalmitate form, it enters the well-established vitamin B6 salvage pathway. This pathway converts the various dietary forms of vitamin B6 (vitamers) into the universally required coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov This intracellular process involves sequential phosphorylation and oxidation steps, with homeostatic regulation ensured by dephosphorylation. nih.gov

The first committed step in the salvage pathway is the phosphorylation of the B6 vitamers, a reaction catalyzed by the enzyme pyridoxal kinase (also known as pyridoxine kinase). vcu.edumedcraveonline.com This enzyme belongs to the transferase family and utilizes ATP as a phosphate (B84403) donor. wikipedia.orgmedcraveonline.com

Pyridoxal kinase exhibits broad substrate specificity, phosphorylating the 5'-hydroxyl group of pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM) to produce their respective 5'-phosphate esters: medcraveonline.comuniprot.org

Pyridoxine (PN) is converted to Pyridoxine 5'-phosphate (PNP).

Pyridoxal (PL) is converted to Pyridoxal 5'-phosphate (PLP).

Pyridoxamine (PM) is converted to Pyridoxamine 5'-phosphate (PMP).

This phosphorylation step effectively traps the vitamin within the cell, preparing it for subsequent enzymatic modification. eco-vector.com The enzyme is primarily located in the cytoplasm and functions as a homodimer. medcraveonline.commedcraveonline.com

EnzymeSubstrate(s)Product(s)Cofactor
Pyridoxal Kinase (PDXK)Pyridoxine (PN) Pyridoxal (PL) Pyridoxamine (PM)Pyridoxine 5'-phosphate (PNP) Pyridoxal 5'-phosphate (PLP) Pyridoxamine 5'-phosphate (PMP)ATP, Mg2+/Zn2+
Pyridoxine 5'-Phosphate Oxidase (PNPO)Pyridoxine 5'-phosphate (PNP) Pyridoxamine 5'-phosphate (PMP)Pyridoxal 5'-phosphate (PLP)FMN
Alkaline Phosphatase / Pyridoxal PhosphatasePyridoxal 5'-phosphate (PLP)Pyridoxal (PL)None

The conversion of PNP and PMP into the biologically active PLP is catalyzed by pyridoxine 5'-phosphate oxidase (PNPO) , also referred to as pyridoxamine 5'-phosphate oxidase. nih.gov This FMN-dependent enzyme catalyzes the final, rate-limiting step in the synthesis of PLP via the salvage pathway. wikipedia.orgmdpi.com

PNPO performs two critical oxidation reactions:

It oxidizes the 4'-hydroxyl group of PNP to an aldehyde, forming PLP. vcu.edu

It oxidatively deaminates the 4'-amino group of PMP to form PLP. proteopedia.org

These reactions use molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. proteopedia.org The PLP generated is the most important form of vitamin B6, acting as a coenzyme for over 140 different enzymatic reactions, crucial for amino acid, carbohydrate, and lipid metabolism. vcu.edumdpi.com

StepPrecursorEnzymeProductDescription
1Pyridoxine (PN)Pyridoxal KinasePyridoxine 5'-phosphate (PNP)Initial phosphorylation of the vitamer.
2Pyridoxine 5'-phosphate (PNP)Pyridoxine 5'-Phosphate Oxidase (PNPO)Pyridoxal 5'-phosphate (PLP)Oxidation to the active coenzyme form.

The intracellular concentration of PLP is tightly regulated to meet cellular demands while avoiding potential toxicity from the highly reactive aldehyde group. eco-vector.com This regulation is achieved through a balance of synthesis (by pyridoxal kinase and PNPO) and degradation, as well as feedback inhibition. mdpi.com

Cellular phosphatases, such as tissue-nonspecific alkaline phosphatase (ALPL) and pyridoxal phosphatase (PDXP), play a key role in this homeostasis by catalyzing the dephosphorylation of PLP back to pyridoxal (PL). nih.govfao.orgnih.gov This process is essential for several reasons:

Controlling PLP Levels: Dephosphorylation helps maintain the low intracellular concentration of free PLP. mdpi.com

Feedback Inhibition: The product of the salvage pathway, PLP, acts as a feedback inhibitor for both pyridoxal kinase and PNPO, thus self-regulating its own synthesis. eco-vector.commdpi.com

Cellular Export: Before PLP can be transported out of cells like hepatocytes into the bloodstream, it must be dephosphorylated to PL. nih.gov

This dynamic interplay between kinases, oxidases, and phosphatases ensures a carefully controlled pool of B6 vitamers, allowing cells to respond to metabolic needs while preventing the accumulation of reactive intermediates. medcraveonline.com

Interconversion Pathways of Pyrydoxine, Pyridoxal, and Pyridoxamine

Vitamin B6 exists as a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms—pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). researchgate.netvcu.edumdpi.com The metabolic conversion of these vitamers into the primary active coenzyme form, PLP, is governed by a salvage pathway involving two key enzymes. vcu.edumdpi.comnih.gov

The initial step in this pathway is the phosphorylation of the non-phosphorylated vitamers (PN, PL, and PM). This reaction is catalyzed by pyridoxal kinase (PLK or PDXK) , an ATP-dependent enzyme that adds a phosphate group to the 5' position of the vitamer. vcu.edumedcraveonline.com

The subsequent and final step in PLP synthesis involves the FMN-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO or PNPOx) . vcu.edumdpi.com This enzyme catalyzes the oxidation of both PNP and PMP into the active coenzyme, PLP. vcu.edumdpi.com The liver is a primary site for these interconversion processes. researchgate.net Conversely, various phosphatases can dephosphorylate the phosphorylated vitamers, reversing these steps and playing a role in regulating the homeostasis of B6 vitamers within the cell. nih.gov This enzymatic interplay ensures a continuous supply of PLP, which is essential for over 140 biochemical reactions, particularly in amino acid metabolism. vcu.edu

EnzymeAbbreviationFunctionRequired Cofactor
Pyridoxal Kinase PLK / PDXKPhosphorylates pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM) to their respective 5'-phosphate forms (PNP, PLP, PMP). vcu.edumedcraveonline.comATP
Pyridoxine 5'-Phosphate Oxidase PNPO / PNPOxOxidizes pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP). vcu.edumdpi.comFMN (Flavin mononucleotide)
Phosphatases -Dephosphorylate PNP, PMP, and PLP back to their non-phosphorylated forms. nih.gov-

Cellular Uptake and Transport Mechanisms of Pyridoxine and its Phosphorylated Forms

The entry of pyridoxine and its related vitamers into cells is a critical process involving both passive and active transport mechanisms. As water-soluble compounds, these vitamers generally cannot permeate cell membranes easily and rely on specialized systems for efficient uptake. nih.govnih.gov

Passive Diffusion Characteristics Across Biological Membranes

The non-phosphorylated forms of vitamin B6—pyridoxine, pyridoxal, and pyridoxamine—can cross biological membranes via passive diffusion. slideshare.net This process does not require energy and is driven by the concentration gradient of the vitamer across the cell membrane. taylorandfrancis.com Studies using intestinal epithelial Caco-2 cells have shown that at high concentrations, passive transport becomes the dominant mechanism for pyridoxine uptake. nih.gov However, because pyridoxine is hydrophilic, simple diffusion is not the primary mechanism for its absorption at physiological concentrations; a specialized carrier-mediated system is required. nih.gov The phosphorylated forms, such as PLP, are charged and generally cannot cross cell membranes; they must first be dephosphorylated at the cell surface. sigmaaldrich.com

Carrier-Mediated and Active Transport Systems for Pyridoxine Vitamers

At physiological concentrations, the cellular uptake of pyridoxine is predominantly handled by a specialized carrier-mediated system. nih.govphysiology.org This transport mechanism has been characterized in various cell types, including human intestinal epithelial Caco-2 cells. nih.gov Key findings from research on this system demonstrate that pyridoxine uptake is:

Temperature and Energy-Dependent : The process is significantly inhibited at lower temperatures, indicating a reliance on metabolic energy. nih.govphysiology.org

Saturable : The rate of uptake becomes saturated at higher substrate concentrations, a hallmark of carrier-mediated transport. nih.govphysiology.org In Caco-2 cells, the system showed an apparent Michaelis-Menten constant (Km) of 11.99 ± 1.41 μM. nih.gov

Sodium-Independent : Unlike many transport systems, pyridoxine uptake does not depend on a sodium gradient. nih.govphysiology.org

Substrate Specific : The transport system shows a high affinity for pyridoxine and is competitively inhibited by close structural analogs, but not by unrelated compounds. nih.govphysiology.org

This evidence collectively points to a facilitated transport process that is crucial for the efficient cellular accumulation of vitamin B6.

Role of Specific Transporter Proteins (e.g., Sodium-Dependent Multivitamin Transporter, SMVT; SLC19A3) in Cellular Influx

Recent research has identified specific transporter proteins responsible for the carrier-mediated uptake of pyridoxine. The solute carriers SLC19A2 and SLC19A3 , previously known as thiamine (B1217682) transporters 1 and 2 (THTR1 and THTR2), have been shown to recognize and transport pyridoxine. nih.govnih.gov

Studies using cells engineered to express these transporters revealed a significant increase in pyridoxine uptake compared to control cells. nih.gov The transport is a saturable process with distinct kinetic properties for each transporter. nih.gov Furthermore, experiments involving the silencing of the endogenous SLC19A3 gene in Caco-2 cells resulted in a significant reduction in carrier-mediated pyridoxine uptake, suggesting that SLC19A3 is a primary transporter for this vitamin in the human intestine. nih.govnih.gov

TransporterAliasApparent Km (μM)Vmax (pmol/min/mg protein)
SLC19A2 THTR137.8332
SLC19A3 THTR218.5264

Kinetic parameters determined in MDCKII cells at pH 5.5. nih.gov

Regulation of Transport Processes at the Cellular Level (e.g., pH, PKA-mediated pathways)

The cellular transport of pyridoxine is a regulated process, influenced by both extracellular and intracellular factors.

pH Dependence : Pyridoxine uptake via both the general carrier-mediated system and the specific SLC19A2/SLC19A3 transporters is highly pH-dependent. nih.govphysiology.org Transport is significantly higher under acidic conditions (e.g., pH 5.5) compared to neutral or alkaline pH. nih.govnih.govnih.gov This characteristic is particularly relevant for intestinal absorption, where an acidic microclimate exists at the surface of the small intestine. nih.gov

PKA-Mediated Pathway : The pyridoxine transport process is also under the control of intracellular regulatory pathways. nih.gov Research has shown that activation of the Protein Kinase A (PKA) pathway leads to a significant reduction in pyridoxine uptake. nih.govphysiology.org This inhibition is mediated through a decrease in the maximal velocity (Vmax) of the transport process, without affecting the transporter's affinity for pyridoxine (Km). nih.gov Modulators of other pathways, such as PKC and Ca²⁺/calmodulin, were found to have no effect on pyridoxine uptake. nih.govphysiology.org

Impact of Lipid Formulations and Nanoparticle Characteristics on Cellular Internalization

This compound is a lipophilic, oil-soluble derivative of pyridoxine, created by esterification with palmitic acid. innospk.comthegoodscentscompany.com This lipid-soluble nature is designed to enhance stability and improve absorption in biological systems compared to the water-soluble parent form. innospk.com Lipid-based delivery systems, including lipid nanoparticles, can increase the bioavailability of oral bioactive agents through several mechanisms. nih.gov These include prolonging their presence in the gastrointestinal tract and facilitating uptake into intestinal epithelial cells via pathways like lipid raft-dependent endocytosis and clathrin-mediated endocytosis. nih.gov

Molecular and Cellular Roles of Pyridoxine Metabolites in Biological Systems

The metabolic derivatives of pyridoxine, particularly pyridoxal 5'-phosphate (PLP), are indispensable to a vast array of biochemical reactions within the cell. These metabolites are central to the metabolic transformations of amino acids and are also involved in glycogenolysis, neurotransmitter synthesis, and heme production.

Coenzymatic Functions of Pyridoxal 5'-Phosphate (PLP) in Enzymatic Reactions

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, functions as a coenzyme for over 140 different enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities. mdpi.comwikipedia.org The versatility of PLP is attributed to its ability to form a Schiff base linkage with the ε-amino group of an active site lysine (B10760008) residue of the enzyme, creating an internal aldimine. mdpi.comwikipedia.org The substrate's amino group then displaces the lysine's amino group in a transimination reaction, forming an external aldimine. wikipedia.orglibretexts.org This covalent binding allows PLP to act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates by serving as an electron sink. wikipedia.orgnih.govacs.org

PLP plays a central role in the metabolism of amino acids, participating in a wide range of reactions essential for their synthesis, degradation, and interconversion. mdpi.comnih.gov

Transamination: PLP-dependent aminotransferases (transaminases) catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgpatsnap.com This process is initiated by the formation of an external aldimine with the amino acid substrate. wikipedia.org The α-proton of the amino acid is then abstracted, and subsequent reprotonation at the aldehyde carbon of PLP leads to the formation of a ketimine intermediate. libretexts.orglibretexts.org Hydrolysis of the ketimine releases an α-keto acid and pyridoxamine 5'-phosphate (PMP). libretexts.org PMP then transfers the amino group to another α-keto acid to form a new amino acid, regenerating PLP in the process. libretexts.org

Decarboxylation: In these reactions, PLP facilitates the removal of the carboxyl group from an amino acid as carbon dioxide (CO2). libretexts.orgpatsnap.com The formation of the external aldimine with the amino acid substrate positions the carboxyl group for cleavage. PLP acts as an electron sink to stabilize the resulting carbanion intermediate, known as a quinonoid intermediate. nih.govfrontiersin.org Protonation of this intermediate at the α-carbon yields the amine product and regenerates the PLP-lysine internal aldimine. frontiersin.org

Racemization: PLP-dependent racemases catalyze the interconversion of L- and D-amino acids. wikipedia.orgpatsnap.com The mechanism involves the formation of a Schiff base between PLP and the amino acid. patsnap.com By stabilizing the carbanion intermediate formed after the removal of the α-proton, PLP facilitates the inversion of the stereochemistry at the α-carbon. patsnap.comlibretexts.org

Elimination: PLP is also involved in β-elimination and γ-elimination reactions, where it assists in the removal of substituents from the β or γ carbons of amino acids. wikipedia.orglibretexts.org This is achieved by PLP's ability to act as an electron sink, stabilizing the carbanionic intermediates formed during these reactions. libretexts.org

Transsulfuration: The transsulfuration pathway, which interconverts homocysteine and cysteine, relies on two PLP-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). nih.govwikipedia.org These enzymes catalyze the synthesis and cleavage of cystathionine, respectively, playing a crucial role in sulfur metabolism. nih.gov

Table 1: Overview of PLP-Dependent Reactions in Amino Acid Metabolism

Reaction Type Enzyme Class Key Mechanistic Feature Biological Significance
Transamination Aminotransferases Transfer of an amino group via a ketimine intermediate. libretexts.orglibretexts.org Amino acid synthesis and degradation. patsnap.com
Decarboxylation Decarboxylases Stabilization of a carbanion intermediate after CO2 release. nih.govfrontiersin.org Neurotransmitter and polyamine synthesis. wikipedia.orgpatsnap.com
Racemization Racemases Inversion of stereochemistry at the α-carbon. patsnap.comlibretexts.org Synthesis of D-amino acids for bacterial cell walls and some antibiotics. patsnap.com
Elimination Lyases, Dehydratases Removal of groups from the β or γ carbon. libretexts.org Degradation of amino acids like serine and threonine.

| Transsulfuration | Cystathionine β-synthase, Cystathionine γ-lyase | Interconversion of sulfur-containing amino acids. nih.govwikipedia.org | Cysteine and homocysteine metabolism. nih.gov |

While the primary role of PLP is in amino acid metabolism, it also functions as a crucial cofactor in the metabolism of lipids, particularly in the biosynthesis of sphingolipids. researchgate.netnih.gov

The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), a PLP-dependent enzyme. researchgate.netnih.gov SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.gov This reaction is the rate-limiting step in sphingolipid biosynthesis. researchgate.net The degradation of sphingosine-1-phosphate (S1P), a key signaling molecule, is catalyzed by S1P lyase, another PLP-dependent enzyme. researchgate.netnih.gov This enzyme cleaves S1P into phosphoethanolamine and a long-chain aldehyde, thus controlling the levels of this important signaling molecule. researchgate.net

PLP is essential for the synthesis and degradation of several key neurotransmitters. mdpi.comwikipedia.orgpatsnap.com Aromatic L-amino acid decarboxylase (AADC), a PLP-dependent enzyme, is responsible for the final step in the synthesis of the monoamine neurotransmitters dopamine (B1211576) and serotonin (B10506). mdpi.comfrontiersin.org It catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. frontiersin.org

Furthermore, PLP is a cofactor for glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate. wikipedia.orgnih.govmdpi.com The catabolism of some neurotransmitters is also dependent on PLP-containing enzymes.

Table 2: PLP-Dependent Enzymes in Neurotransmitter Synthesis

Neurotransmitter Precursor PLP-Dependent Enzyme Reaction Type
Dopamine L-DOPA Aromatic L-amino acid decarboxylase (AADC) Decarboxylation
Serotonin 5-Hydroxytryptophan (5-HTP) Aromatic L-amino acid decarboxylase (AADC) Decarboxylation

PLP plays a unique and essential role in carbohydrate metabolism as a cofactor for glycogen (B147801) phosphorylase, the key enzyme in glycogenolysis. wikipedia.orgpatsnap.com This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen to release glucose-1-phosphate. oregonstate.eduwikipedia.org

In this reaction, the phosphate group of PLP acts as a general acid-base catalyst, donating a proton to the inorganic phosphate substrate, which in turn protonates the oxygen of the glycosidic linkage, facilitating its cleavage. oregonstate.edugonzaga.edu This is an atypical role for PLP, which in most other reactions is directly involved in transformations of amino acid substrates. gonzaga.edu

The biosynthesis of heme, an essential component of hemoglobin, myoglobin, and cytochromes, begins with a PLP-dependent reaction. mdpi.comwikipedia.org The enzyme 5-aminolevulinate synthase (ALAS) catalyzes the condensation of glycine (B1666218) and succinyl-CoA to form 5-aminolevulinic acid (ALA), the first committed step in porphyrin synthesis. nih.govwikipedia.orgnih.gov This reaction is the rate-limiting step in heme synthesis in the liver and erythroid cells. nih.gov The mechanism involves the PLP-mediated decarboxylation of glycine and its condensation with succinyl-CoA. wikipedia.org

One-Carbon Unit Metabolism

The active metabolite of this compound, pyridoxal 5'-phosphate (PLP), is an essential cofactor in one-carbon metabolism, a network of interconnected biochemical pathways that are fundamental for the synthesis of nucleotides (DNA and RNA), DNA repair, and the methylation of DNA and other molecules. uu.nlescholarship.org This metabolic cycle facilitates the transfer of one-carbon units, which is critical for cellular function and maintenance. uu.nl

PLP's role is central to the function of several key enzymes within this network. escholarship.org It acts as a coenzyme for serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of serine to glycine, a reaction that represents a major source of one-carbon units for the folate cycle. uu.nlresearchgate.net Furthermore, PLP is indispensable for the transsulfuration pathway, where it serves as a cofactor for two critical enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). uu.nl These enzymes are responsible for the conversion of homocysteine to cysteine, a precursor for the major intracellular antioxidant, glutathione (B108866). uu.nlmdpi.com An adequate supply of vitamin B6 is therefore necessary to maintain the proper functioning of these pathways, which are vital for DNA integrity, regulation of gene expression, and cellular antioxidant defenses. uu.nlescholarship.orgnih.gov

Polyamine Synthesis

Pyridoxal 5'-phosphate (PLP), the active metabolite of pyridoxine, is involved in the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, proliferation, and differentiation. researchgate.net The synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine, is a highly regulated process.

Studies have shown that a deficiency in vitamin B6 can lead to decreased concentrations of polyamines. nih.gov This effect is linked to the activity of ornithine decarboxylase (ODC), a key rate-limiting enzyme in polyamine synthesis that requires PLP as a cofactor. nih.govnih.gov In vitamin B6 deficient states, the activity of ODC is reduced when assayed without the addition of exogenous PLP. nih.gov However, the relationship is complex, as some research indicates that the activity of S-adenosylmethionine decarboxylase, another important enzyme in the synthesis of spermidine and spermine, does not appear to be directly dependent on PLP in mammals. nih.govnih.gov Therefore, the reduced polyamine levels in vitamin B6 deficiency are thought to be primarily due to the decreased activity of ornithine decarboxylase or other mechanisms related to the growth impairment caused by the deficiency. nih.gov

Antioxidant Mechanisms of Pyridoxine and its Derivatives at the Cellular Level

Beyond its coenzymatic roles, pyridoxine and its vitamers have been recognized for their significant antioxidant properties. They can directly neutralize reactive oxygen species (ROS) and modulate cellular responses to oxidative stress.

Inhibition of Reactive Oxygen Species (ROS) Production

Pyridoxine and its derivatives have demonstrated the ability to act as potent scavengers of various reactive oxygen species. The active form, PLP, functions as an antioxidant by quenching ROS and inhibiting the formation of advanced glycation end-products (AGEs), which are linked to oxidative damage. researchgate.net Research has shown that pyridoxine is an effective quencher of singlet oxygen and can inhibit the formation of superoxide (B77818) radicals. mdpi.comnih.gov Its antioxidant action is also linked to the glutathione-dependent antioxidant defense system, as PLP is a cofactor in the synthesis of cysteine, a rate-limiting component of glutathione. mdpi.comnih.gov By maintaining glutathione levels, pyridoxine contributes indirectly to the cellular capacity to neutralize ROS. openbiochemistryjournal.com

Reduction of Lipid Peroxidation and Protein Carbonylation

Pyridoxine demonstrates a protective effect against oxidative damage to key cellular components like lipids and proteins. openbiochemistryjournal.comopenbiochemistryjournal.com In vitro studies on human erythrocytes have shown that pyridoxine can significantly decrease lipid peroxidation, a process where oxidants damage lipids in cell membranes. openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net This protective effect is often quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation; increasing concentrations of pyridoxine have been correlated with decreased MDA levels. openbiochemistryjournal.comresearchgate.net

Similarly, pyridoxine has been found to reduce protein carbonylation, a form of irreversible oxidative damage to proteins. openbiochemistryjournal.comresearchgate.net When erythrocytes were exposed to an oxidizing agent, pretreatment with pyridoxine resulted in significantly lower levels of protein carbonylation compared to controls. openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net This suggests that pyridoxine can effectively shield both lipids and proteins from oxidative attack. researchgate.net The vitamin B6 vitamer pyridoxamine has also been shown to inhibit the chemical modification of proteins by trapping intermediates in lipid peroxidation reactions. nih.gov

Table 1: Effect of Pyridoxine on Oxidative Stress Markers in Human Erythrocytes
Oxidative Stress MarkerInducing AgentObserved Effect of PyridoxineReference
Lipid Peroxidation (Malondialdehyde)Cumene (B47948) HydroperoxideConcentration-dependent decrease openbiochemistryjournal.comresearchgate.net
Protein CarbonylationCumene HydroperoxideSignificant decrease openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net
MethemoglobinCumene HydroperoxideSignificantly lower levels openbiochemistryjournal.comopenbiochemistryjournal.com
Interactions with Oxidative Stress Inducers

The antioxidant capacity of pyridoxine has been extensively studied by observing its interactions with various chemical inducers of oxidative stress. In experimental settings, compounds like cumene hydroperoxide and hydrogen peroxide are used to create a state of high oxidative stress in cells. openbiochemistryjournal.comnih.gov

Research has consistently shown that when cells, such as human erythrocytes, are pretreated with pyridoxine before being exposed to these inducers, the markers of oxidative damage are significantly reduced. openbiochemistryjournal.comopenbiochemistryjournal.com For instance, pyridoxine pretreatment effectively lowered the levels of lipid peroxidation and protein carbonylation in erythrocytes challenged with cumene hydroperoxide. openbiochemistryjournal.com Furthermore, pyridoxamine has been identified as a potent scavenger of reactive carbonyl species that are formed during the oxidation of both carbohydrates and lipids, thereby preventing them from damaging proteins. researchgate.net This ability to trap and neutralize harmful carbonyl intermediates is a key mechanism by which pyridoxine derivatives mitigate the downstream consequences of oxidative stress. researchgate.net

Theoretical and Computational Insights into Antioxidant Reactions

Theoretical and computational studies have provided deeper insights into the chemical mechanisms underlying the antioxidant activity of vitamin B6. nih.gov Using methods such as density functional theory (DFT), researchers have investigated the thermodynamic and kinetic feasibility of various antioxidant reaction pathways. nih.govplu.mx

These studies analyze mechanisms like Hydrogen Atom Transfer (HAT), Single Electron Transfer–Proton Transfer (SET–PT), and Sequential Proton-Loss Electron-Transfer (SPLET) to determine how pyridoxine and its derivatives donate hydrogen atoms or electrons to neutralize free radicals. nih.govplu.mx Computational models have been used to compare the antioxidant potential of pyridoxine with other known antioxidants, such as phenol (B47542) and α-tocopherol. plu.mx While some studies suggest that vitamin B6 may have a weaker antioxidant effect than these naturally occurring phenolic antioxidants, others highlight its high probability of reacting with potent radicals like the hydroxyl radical (HO•). openbiochemistryjournal.complu.mx These theoretical approaches help to elucidate the specific structural features, such as the aromatic hydroxyl group, that contribute to the radical-scavenging capabilities of the pyridoxine molecule. nih.govplu.mx

Interactions with Protein Structures and Cellular Membranes

This compound, as a lipophilic derivative of vitamin B6, undergoes metabolic transformation to pyridoxine and subsequently to its biologically active form, pyridoxal 5'-phosphate (PLP). The interactions of these metabolites with various biological structures are crucial to their cellular effects.

Binding to Serum Albumin and Other Proteins

Once in circulation, the active metabolite of this compound, pyridoxal 5'-phosphate (PLP), demonstrates significant binding to proteins, primarily serum albumin. nih.govnih.gov This interaction is vital for the transport and regulation of PLP's metabolism. nih.gov Studies on human serum albumin (HSA) have identified multiple classes of binding sites for PLP, including one high-affinity site with a dissociation constant of 8.7 microM. nih.gov The binding process is complex, likely involving the formation of a protonated aldimine (Schiff base) between PLP and an amino group on the albumin protein. nih.gov

Beyond transport proteins, PLP can also interact directly with other protein structures, including transcription factors. Research indicates that PLP can inactivate tissue-specific transcription factors such as hepatocyte nuclear factor 1 (HNF-1) and CCAAT/enhancer-binding protein (C/EBP) through direct interaction, a mechanism that is similar to its interaction with the glucocorticoid receptor. nih.gov This modulation of transcription factor activity is a key component of how vitamin B6 influences gene expression. nih.gov The distribution of pyridoxal, another B6 vitamer, between erythrocytes and plasma is largely determined by its binding to hemoglobin and serum albumin, with hemoglobin binding being more than twice as tight as albumin binding. nih.gov

Influence on Erythrocyte Membrane Proteins

The core component of this compound, pyridoxine, has been shown to exert a protective influence on erythrocyte (red blood cell) membrane proteins against oxidative stress. openbiochemistryjournal.comopenbiochemistryjournal.com In vitro studies demonstrate that pyridoxine can significantly inhibit the oxidative damage and carbonylation of these proteins when exposed to an oxidizing agent like cumene hydroperoxide. openbiochemistryjournal.comresearchgate.net

This protective effect is dose-dependent. As the concentration of pyridoxine increases, the levels of lipid peroxidation (measured by malondialdehyde concentration) and protein carbonylation in the red cell membrane decrease. openbiochemistryjournal.comresearchgate.net This antioxidant action helps maintain the integrity of the erythrocyte membrane by neutralizing free radicals that would otherwise oxidize essential proteins and phospholipids. benthamopen.com Western blot analysis confirms that pyridoxine treatment reduces the oxidative modifications and agglomeration of membrane protein chains that occur under oxidative stress. researchgate.netbenthamopen.com

Table 1: Effect of Pyridoxine on Erythrocyte Membrane Protein Carbonylation Under Oxidative Stress
Treatment ConditionProtein Carbonylation (nmol/mg)Inhibition of Oxidation (%)
Control (No Oxidative Stress)1.98 ± 0.88N/A
Cumene Hydroperoxide (100 μM)26.7 ± 6.390%
Cumene Hydroperoxide + Pyridoxine (1 μM)Data not specified57%
Cumene Hydroperoxide + Pyridoxine (10 μM)Data not specified66%
Cumene Hydroperoxide + Pyridoxine (100 μM)Data not specified74%

Data derived from a study on the effect of pyridoxine on human erythrocyte membranes exposed to cumene hydroperoxide. The study reported significant decreases in carbonylation with pyridoxine treatment and provided inhibition percentages. researchgate.net

Lipid Membrane Interactions and Modulation

The interaction of this compound and its metabolites with lipid membranes is influenced by its constituent parts: the pyridoxine molecule and the two palmitate chains. Fatty acids, such as palmitate, are known to integrate into membrane phospholipids, where they can modulate the physical properties of the cell membrane, including its fluidity. embopress.org Specifically, chronic exposure to palmitate has been shown to modify the physicochemical properties of membranes by increasing their fluidity. nih.gov

Modulation of Gene Expression and Transcription Factors

The biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP), functions beyond its role as an enzyme cofactor to act as a significant modulator of gene expression. nih.gov This regulation extends to a variety of genes, including those responsive to steroid hormones and even those for proteins unrelated to steroid or PLP activity, such as serum albumin. nih.gov

The mechanism for this modulation often involves direct interaction with transcription factors. Research has shown that PLP can inactivate tissue-specific transcription factors, including HNF-1 and C/EBP, thereby suppressing the expression of their target genes. nih.gov Furthermore, PLP can influence steroid-induced gene expression by disrupting the functional interactions between steroid hormone receptors and other nuclear transcription factors like Nuclear Factor 1 (NF1). nih.gov

A derivative of pyridoxine, B6NO, has been studied for its effect on the transcription factor Nrf2. nih.gov This antioxidant was found to promote the intracellular accumulation and nuclear translocation of Nrf2 in both non-tumor and tumor cells. nih.gov In non-tumor cells, this led to an increased expression of antioxidant system proteins. nih.gov These findings indicate that vitamin B6 and its derivatives can act as physiological modulators, adding a layer of control over the expression of a diverse set of genes. nih.gov

Interactions with Steroid Hormone Receptors

A significant aspect of the biochemical activity of pyridoxine's metabolite, PLP, is its ability to modulate the action of steroid hormone receptors, which are ligand-activated transcription factors. nih.govresearchgate.net Variations in the intracellular concentration of PLP can produce pronounced modulatory effects on steroid-induced gene expression. nih.gov

Specifically, an increase in intracellular PLP levels has been found to decrease the transcriptional responses to several steroid hormones, including glucocorticoids, progesterone, androgens, and estrogens. nih.govnih.gov Conversely, a state of vitamin B6 deficiency enhances cellular responsiveness to these hormones. nih.gov For example, the induction of the enzyme cytosolic aspartate aminotransferase by hydrocortisone (B1673445) can be suppressed by the administration of pyridoxine. nih.gov This suppression occurs because PLP inactivates the binding activity of the glucocorticoid receptor to its corresponding responsive element in the gene's regulatory region. nih.gov

Pyridoxine deficiency has also been shown to affect the glucocorticoid receptor complex by increasing the number of activatable receptors and accelerating their translocation to the nucleus. researchgate.net This evidence establishes that the vitamin B6 status of a cell is a critical factor in controlling the regulation of gene expression by steroid hormones. nih.gov

Table 2: Modulatory Effects of Pyridoxal 5'-Phosphate (PLP) on Steroid Hormone Receptors
Steroid Hormone ReceptorEffect of Increased Intracellular PLPReference
Glucocorticoid ReceptorDecreased transcriptional response nih.govnih.gov
Progesterone ReceptorDecreased transcriptional response nih.govnih.gov
Androgen ReceptorDecreased transcriptional response nih.govnih.gov
Estrogen ReceptorDecreased transcriptional response nih.govnih.gov

Advanced Analytical Methodologies for Characterizing Pyridoxine Dipalmitate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of vitamin derivatives. The high lipophilicity of pyridoxine (B80251) dipalmitate compared to pyridoxine hydrochloride necessitates the use of reversed-phase or non-aqueous chromatographic systems.

HPLC coupled with fluorescence detection is a highly sensitive and specific method for the analysis of B6 vitamers due to the natural fluorescence of the pyridine (B92270) ring. nih.gov For pyridoxine dipalmitate, this technique remains applicable, though the chromatographic conditions must be fundamentally altered from those used for water-soluble pyridoxine.

Standard HPLC-FLD methods for pyridoxine often use aqueous buffers and C18 columns. nih.gov For instance, a validated method for pyridoxine in dietary supplements uses a C18 column with a mobile phase of 0.1 M formic acid. nih.gov Another approach for analyzing pyridoxine and melatonin (B1676174) in chocolate formulations utilized a gradient elution with water and acetonitrile (B52724), both containing 0.2% formic acid, on an Aqua C18 column. mdpi.comresearchgate.net The fluorescence is typically measured with excitation wavelengths around 328 nm and emission wavelengths near 393 nm, sometimes after post-column derivatization to enhance the signal. nih.govsdu.dk

To adapt this methodology for this compound, a reversed-phase system with a high percentage of organic solvent would be necessary. The mobile phase would likely consist of solvents like acetonitrile, methanol, or isopropanol (B130326) mixed with a minimal amount of water or a non-aqueous buffer. A C18 or C8 column would still be suitable, but the high lipophilicity of the analyte would lead to very long retention times if aqueous mobile phases were used. Normal-phase HPLC, using solvents like hexane (B92381) and ethyl acetate (B1210297), could also be a viable alternative for separation. The intrinsic fluorescence of the pyridoxine moiety is expected to be retained in the dipalmitate ester, allowing for sensitive detection without derivatization.

Table 1: Representative HPLC-FLD Parameters for Pyridoxine Analysis and Proposed Adaptations for this compound

Parameter Condition for Pyridoxine Proposed Adaptation for this compound Rationale for Adaptation
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com Reversed-Phase C18, C8, or Normal-Phase (e.g., Silica) To accommodate the highly non-polar nature of the analyte. C18/C8 for reversed-phase; Silica (B1680970) for normal-phase.
Mobile Phase Gradient of aqueous buffer (e.g., water with 0.2% formic acid) and acetonitrile mdpi.com Isocratic or gradient elution with high organic content (e.g., >90% Methanol or Acetonitrile) or non-polar solvents (e.g., Hexane/Isopropanol). To ensure solubility and achieve reasonable retention and elution of the lipophilic compound.
Flow Rate 1.0 - 1.2 mL/min mdpi.combvchroma.com 0.8 - 1.5 mL/min Standard flow rates are likely still applicable, adjusted to optimize peak shape and resolution.
Detection Fluorescence (FLD) nih.gov Fluorescence (FLD) The pyridoxine ring is the fluorophore; its properties should be largely preserved.
Excitation Wavelength (λex) ~328 nm nih.gov ~330 nm (solvent dependent) The core structure is unchanged, but the solvent environment (solvatochromism) may cause a slight shift.

| Emission Wavelength (λem) | ~393 nm nih.gov | ~400 nm (solvent dependent) | Similar to excitation, the emission wavelength may shift due to the non-polar solvent environment. |

HPTLC is an advanced form of thin-layer chromatography that offers high resolution, sensitivity, and throughput for quantitative analysis. wikipedia.orgnih.gov It is a powerful tool for separating components in complex mixtures based on polarity. ctlatesting.com While standard HPTLC methods for water-soluble B vitamins use polar mobile phases, analyzing this compound would require a reversed-phase or a non-polar normal-phase system.

A typical HPTLC method for separating B vitamins (including B6) might use a silica gel plate with a mobile phase such as ethanol–chloroform–acetonitrile–toluene–ammonia–water, with UV detection at 254 nm. researchgate.net For this compound, a more appropriate system would involve a reversed-phase plate (e.g., RP-18) with a mobile phase of methanol, acetonitrile, or a mixture thereof with a small amount of buffer. Alternatively, a normal-phase silica gel plate could be used with a non-polar mobile phase like hexane:ethyl acetate to effectively separate the lipophilic ester from other components. Densitometric scanning would be used for quantification.

Spectrophotometric Approaches for this compound Analysis

Spectrophotometric methods are valued for their simplicity and accessibility. Methods for pyridoxine often rely on color-forming reactions. One established technique involves the reaction of pyridoxine with diazotized p-nitroaniline or 2,4-dinitroaniline (B165453) to form a colored azo dye, with absorbance measured in the visible spectrum (e.g., 480 nm or 545 nm). nih.govscispace.com Another approach is based on an oxidative coupling reaction with 4-aminoantipyrine, which produces a yellow color measured at 420 nm. rsc.org Complexation with iron(III) to form a red chelate that absorbs at 465 nm has also been reported.

For this compound, direct UV spectrophotometry is feasible. The pyridine ring is the primary chromophore, and its absorbance maximum would be similar to that of pyridoxine (around 291 nm), though the exact wavelength would be subject to a solvatochromic shift depending on the non-polar solvent used to dissolve the compound. bvchroma.com The colorimetric methods, however, may face challenges. The bulky and sterically hindering palmitate groups attached to the hydroxymethyl groups of the pyridoxine ring could impede the coupling or complexation reactions that are central to these assays. The reaction kinetics might be significantly slower or may not proceed to completion, requiring substantial method redevelopment and optimization.

Table 2: Comparison of Spectrophotometric Methods for Pyridoxine and Applicability to this compound

Method Type Principle for Pyridoxine Wavelength (λmax) Potential for this compound Analysis
Direct UV Intrinsic absorbance of the pyridine ring. bvchroma.com ~291 nm High: The chromophore is present. A non-polar solvent would be required, likely shifting the λmax.
Azo Dye Formation Coupling with a diazotized reagent (e.g., p-nitroaniline). scispace.com ~480 nm Moderate: Requires investigation. Steric hindrance from palmitate chains may inhibit the coupling reaction at the ring.
Oxidative Coupling Reaction with 4-aminoantipyrine. rsc.org ~420 nm Moderate: Similar to azo dye formation, steric hindrance could be a significant issue affecting reaction efficiency.

| Metal Complexation | Chelation with Fe(III) ions. | ~465 nm | Low to Moderate: The reaction involves the phenolic hydroxyl and adjacent hydroxymethyl group. Esterification of the hydroxymethyl groups may prevent or alter complex formation. |

Electrochemical Methods in this compound Research

Electrochemical techniques offer high sensitivity, rapid response, and low cost for the analysis of electroactive compounds like pyridoxine. iapchem.org These methods are based on the oxidation of the phenolic hydroxyl group on the pyridoxine ring.

Cyclic voltammetry (CV) is a powerful tool for studying the redox properties of molecules. The electrochemical behavior of pyridoxine has been investigated using various electrodes, including platinum, glassy carbon, and chemically modified electrodes. nih.govscielo.br Studies show that pyridoxine undergoes an irreversible oxidation process. nih.govresearchgate.net The oxidation potential and current can be used for quantification. For example, using a copper(II) hexacyanoferrate(III) modified carbon paste electrode, pyridoxine can be determined in the range of 1.2 x 10⁻⁶ to 6.9 x 10⁻⁴ mol L⁻¹. scielo.br Similarly, a chromium(III) hexacyanoferrate(II)-modified glassy carbon electrode showed a linear range of 1.33 × 10⁻⁶ to 1.32 × 10⁻⁵ mol L⁻¹. scielo.br

The analysis of this compound using CV would require a non-aqueous solvent system (e.g., acetonitrile, dimethylformamide) with a suitable supporting electrolyte to dissolve the analyte. nih.gov The fundamental redox activity of the pyridine ring would be preserved, but the two long, insulating palmitate chains would significantly impact the electron transfer kinetics at the electrode surface. This could result in a higher oxidation potential and lower peak currents compared to pyridoxine. The use of chemically modified electrodes with hydrophobic surfaces could be essential to facilitate the interaction of the lipophilic this compound with the electrode and enhance the analytical signal.

Amperometric detection coupled with separation techniques like HPLC or electrophoresis provides excellent selectivity and sensitivity. This approach has been used for the determination of pyridoxine in various samples. scielo.br In this setup, the analyte is separated chromatographically and then flows past an electrode held at a constant potential sufficient to cause its oxidation. The resulting current is proportional to the analyte's concentration.

For this compound, an HPLC system with amperometric detection would be a powerful analytical combination. A reversed-phase HPLC method, as described in section 4.1.1, would be used for separation. The eluent would pass through an electrochemical flow cell containing a working electrode (e.g., glassy carbon) held at the determined oxidation potential. The mobile phase would need to contain a supporting electrolyte to ensure conductivity, which presents a challenge in highly organic or non-polar mobile phases. This technique could offer very low detection limits for this compound, provided a compatible mobile phase/electrolyte system can be developed.

Absence of Specific Public Data on Analytical Method Validation for this compound

Despite a comprehensive search for advanced analytical methodologies, specific public data on the quality control and validation for the chemical compound This compound is not available in the reviewed scientific literature. Research and validation studies predominantly focus on the water-soluble parent compound, pyridoxine, or its hydrochloride salt.

The characterization of a chemical compound through analytical methods requires a rigorous validation process to ensure the data is reliable and reproducible. This process involves establishing key performance parameters, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). However, searches for these specific validation parameters for this compound did not yield any detailed research findings or data tables.

It is crucial to note that the validation parameters for pyridoxine or pyridoxine hydrochloride cannot be extrapolated to this compound. This compound is a lipophilic ester derivative of pyridoxine. This significant difference in chemical structure and properties, particularly its solubility in oil rather than water, necessitates the development and validation of distinct analytical methods. Factors such as the choice of chromatographic column, mobile phase composition, and sample preparation protocols would be substantially different for the lipophilic dipalmitate ester compared to the hydrophilic parent vitamin. Consequently, the performance characteristics of the analytical method, including accuracy, precision, and detection limits, would be unique to this compound and require specific validation studies.

Without access to dedicated studies on this compound, it is not possible to provide scientifically accurate data tables and detailed research findings for the quality control and validation of its analytical methods. The scientific community has extensively documented methods for pyridoxine itself, but similar detailed public information for its dipalmitate derivative is currently absent.

Computational and Molecular Modeling Approaches in Pyridoxine Dipalmitate Research

Molecular Dynamics Simulations and Energy Minimization for Structural Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of molecules like pyridoxine (B80251) dipalmitate. By solving Newton's equations of motion for a system of interacting particles, MD simulations can trace the trajectory of each atom, revealing how the molecule behaves in different environments, such as in solution or within a biological membrane.

For a lipophilic molecule like pyridoxine dipalmitate, MD simulations would be particularly insightful for understanding its behavior within a lipid bilayer, which is a critical step for its topical or transdermal delivery. The simulations could elucidate how the dipalmitate chains anchor within the hydrophobic core of the membrane while the pyridoxine head group orients itself, potentially near the polar head groups of the lipids. This information is crucial for predicting its permeation characteristics.

Energy minimization is a related computational technique that is often used as a preliminary step before an MD simulation. It involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, often referred to as the ground state. This process helps to remove any steric clashes or unfavorable geometries in the initial molecular structure, providing a stable starting point for subsequent dynamic simulations. For this compound, energy minimization would yield the most probable conformation, which is essential for understanding its interaction with other molecules.

Quantum Mechanics and Molecular Mechanics Applications in this compound Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to studying large molecular systems where a specific region requires a high level of theoretical accuracy. wordpress.comnih.govresearchgate.netdntb.gov.uanih.gov In this approach, a small, chemically significant part of the system (e.g., the reactive center of an enzyme or the pyridoxine moiety of this compound) is treated with quantum mechanics (QM), which provides a detailed description of electronic structure and bonding. The rest of the system (e.g., the surrounding protein, solvent, or the dipalmitate chains) is treated with the computationally less expensive molecular mechanics (MM) force fields. wordpress.comnih.govresearchgate.netdntb.gov.uanih.gov

This dual-level approach is particularly useful for studying enzymatic reactions, where bond-making and bond-breaking events occur. nih.govresearchgate.netnih.gov For this compound, a QM/MM approach could be employed to investigate its biotransformation, specifically the enzymatic hydrolysis of the ester bonds to release the active pyridoxine. In such a simulation, the ester linkage and the active site residues of the enzyme (e.g., an esterase) would be treated with QM, while the rest of the protein and the surrounding solvent would be treated with MM. This would allow for a detailed investigation of the reaction mechanism and the calculation of activation energies, providing insights into the rate of pyridoxine release.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), have been applied to pyridoxine itself to study its electronic properties and reactivity. nih.govnih.gov These studies provide valuable information about the molecule's antioxidant potential and its behavior in various chemical reactions. nih.govnih.gov Such theoretical insights can be extended to this compound to understand how the addition of the dipalmitate chains might influence the electronic properties of the pyridoxine ring.

Ligand-Protein Docking Studies Related to Pyridoxine Binding and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. unklab.ac.idunklab.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity. unklab.ac.id

In the context of this compound, docking studies could be used to investigate its interaction with various proteins. For instance, it would be of interest to see how this compound interacts with enzymes responsible for its hydrolysis, such as esterases. By predicting the binding mode, key amino acid residues involved in the interaction can be identified, which can help in understanding the specificity and efficiency of the enzymatic cleavage.

While there are no specific docking studies reported for this compound, numerous studies have been conducted on pyridoxine and its active form, pyridoxal (B1214274) 5'-phosphate (PLP), with their target enzymes. These studies have been instrumental in elucidating the binding mechanisms of vitamin B6-dependent enzymes. The insights gained from these studies can be extrapolated to this compound, although the bulky dipalmitate chains would significantly influence its binding characteristics. It is plausible that the dipalmitate moiety would have a considerable impact on the accessibility of the pyridoxine part of the molecule to the active sites of many enzymes.

Below is a hypothetical data table illustrating the kind of information that could be generated from a molecular docking study of pyridoxine and its derivatives with a target protein.

Hypothetical Docking Scores of Pyridoxine Derivatives

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
PyridoxinePyridoxal Kinase-7.5Asp120, Lys229
Pyridoxal 5'-phosphateAspartate Aminotransferase-9.2Arg266, Tyr225
Pyridoxine MonopalmitateCarboxylesterase-6.8Ser203, His447
This compoundCarboxylesterase-5.4Hydrophobic pocket interactions

In Silico Prediction of Permeability and Biotransformation

In silico models for predicting absorption, distribution, metabolism, and excretion (ADME) properties are crucial in the early stages of drug development. For a compound like this compound, which is designed as a lipophilic prodrug, predicting its permeability through biological membranes and its subsequent biotransformation is of paramount importance.

Permeability Prediction:

The permeability of a molecule, particularly through the skin, is often estimated using Quantitative Structure-Property Relationship (QSPR) models. hud.ac.uknih.govherts.ac.uknih.gov These models correlate the physicochemical properties of a molecule with its experimentally determined permeability coefficient (log Kp). hud.ac.uknih.govherts.ac.uknih.gov Key molecular descriptors used in these models include the logarithm of the octanol-water partition coefficient (logP), molecular weight, polar surface area, and hydrogen bond donor/acceptor counts. plos.org

Given that this compound is a significantly more lipophilic ester of pyridoxine, its logP value would be substantially higher. This increased lipophilicity is expected to enhance its permeability through the lipid-rich stratum corneum of the skin. hud.ac.uknih.gov Various computational models, ranging from simple linear equations to more complex machine learning algorithms, can be used to predict the skin permeability of this compound based on its calculated molecular descriptors. plos.org

Biotransformation Prediction:

Computational tools are also available to predict the metabolic fate of a compound in the body. These tools often use a combination of rule-based systems, which contain information about known metabolic reactions, and machine learning models trained on large datasets of metabolic data. nih.gov For this compound, these predictors would likely identify the ester linkages as the primary sites of metabolic cleavage, leading to the formation of pyridoxine monopalmitate and eventually pyridoxine. nih.gov These predictions can help in understanding the release kinetics of the active vitamin B6 in the target tissue. nih.gov

The following table provides a hypothetical comparison of predicted ADME properties for pyridoxine and this compound.

Predicted ADME Properties

PropertyPyridoxineThis compound
LogP (Octanol/Water)-0.4~8.0 (Estimated)
Topological Polar Surface Area (Ų)90.490.4
Predicted Skin Permeability (log Kp)LowHigh
Predicted Primary BiotransformationPhosphorylationEster Hydrolysis

Theoretical Studies on Reaction Mechanisms (e.g., Antioxidant reactions)

Theoretical studies, primarily using quantum mechanical methods, have been instrumental in elucidating the reaction mechanisms of antioxidants. nih.govnih.govresearchgate.netmdpi.comnih.gov The antioxidant activity of pyridoxine has been a subject of such investigations, which have explored its ability to scavenge reactive oxygen species (ROS). nih.govnih.gov These studies typically calculate thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to determine the most likely mechanism of antioxidant action. nih.govfrontiersin.org

The primary mechanisms of antioxidant activity include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govfrontiersin.org Computational studies on pyridoxine have shown that it can act as an effective antioxidant, primarily through the HAT mechanism, by donating a hydrogen atom from one of its hydroxyl groups to a free radical. nih.gov The phenolic hydroxyl group is often identified as the most reactive site. nih.gov

While these studies have focused on pyridoxine, the findings are highly relevant to this compound. The core pyridoxine ring structure, which is responsible for the antioxidant activity, remains intact in the dipalmitate ester. Therefore, it is expected that this compound would also exhibit antioxidant properties, which would be realized upon the hydrolysis of the ester bonds to release free pyridoxine. Theoretical studies could be extended to this compound to investigate if the ester groups have any electronic effect on the antioxidant capacity of the pyridoxine moiety.

A comparative computational study on various vitamins, including pyridoxine, has provided insights into their relative antioxidant potentials based on calculated thermochemical parameters. nih.gov

Calculated Antioxidant Properties of Pyridoxine

Antioxidant MechanismKey Thermodynamic ParameterCalculated Value for Pyridoxine (Aqueous Phase)
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE)Relatively low, indicating favorable H-atom donation
Single Electron Transfer-Proton Transfer (SET-PT)Ionization Potential (IP)Moderate
Sequential Proton-Loss Electron-Transfer (SPLET)Proton Affinity (PA)Moderate

Future Directions and Emerging Research Avenues for Pyridoxine Dipalmitate

Further Elucidating Underexplored Biochemical Mechanisms of Action

While pyridoxine (B80251) dipalmitate is known to act as a precursor to the biologically active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), its direct and indirect effects on cellular processes are not fully understood. drugbank.comoatext.com PLP is a crucial coenzyme in over 140 enzymatic reactions, primarily involved in amino acid metabolism. oatext.comnih.gov Future research should focus on delineating the specific enzymatic pathways significantly modulated by the sustained release of pyridoxine from pyridoxine dipalmitate. Investigating its role in mitigating inflammation, as suggested by its use in anti-inflammatory formulations, is a key area of interest. researchgate.net Recent studies have highlighted the potential of inhibiting the enzyme pyridoxal phosphatase to increase cellular vitamin B6 levels, suggesting a novel therapeutic avenue for neurological and mental disorders. scitechdaily.com Exploring whether this compound can influence this or other enzymatic activities related to vitamin B6 metabolism will provide a more comprehensive understanding of its biochemical impact. scitechdaily.com

Investigating Cellular Transport and Metabolism in Diverse Biological Systems

The lipophilic nature of this compound facilitates its transport across cell membranes, a significant advantage over its water-soluble parent compound, pyridoxine. smolecule.com However, the precise mechanisms of its uptake, intracellular trafficking, and subsequent enzymatic hydrolysis to release pyridoxine are not well-characterized across different cell types and tissues. Studies using labeled pyridoxine have shown that the intestine and liver play a major role in converting it to pyridoxal, which is then transported to other organs. nih.gov Future research should employ advanced techniques to trace the journey of this compound from the point of administration to its site of action. Understanding its metabolism in various biological systems, including skin, immune cells, and neuronal cells, will be crucial for optimizing its therapeutic and cosmetic applications. This includes investigating the specific esterases involved in its hydrolysis and how their activity may vary in different physiological and pathological conditions.

Development of Novel Prodrug Strategies and Targeted Delivery Systems

The structure of this compound as an ester of pyridoxine and palmitic acid makes it a classic example of a prodrug strategy to enhance lipophilicity and improve delivery. ontosight.aislideshare.netnih.gov This approach can be further refined to create more sophisticated and targeted delivery systems. slideshare.net For instance, incorporating this compound into nanocarriers, such as lipid nanoparticles or micelles, could enhance its stability, control its release profile, and enable targeted delivery to specific cells or tissues. nih.govonclive.com Research into self-assembling lipid nanorods of this compound for targeted delivery to macrophages has already shown promise in reducing inflammation. Future work could explore the development of stimuli-responsive delivery systems that release pyridoxine in response to specific triggers at the target site, such as changes in pH or the presence of certain enzymes. rsc.org

Integration of Omics Technologies in this compound Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the effects of this compound. researchgate.netnih.gov By analyzing global changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment, researchers can identify novel molecular targets and pathways influenced by this compound. For example, metabolomics and transcriptomics have been used to investigate the effects of pyridoxine accumulation on cellular processes in Escherichia coli, revealing links to amino acid metabolism and the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Similar approaches in human cell lines or animal models could uncover the broader physiological impacts of this compound, potentially identifying new therapeutic applications and providing insights into its mechanisms of action. mdpi.com

Advanced Computational Modeling for Predictive Research in this compound Science

Computational modeling and simulation can serve as powerful tools to predict the behavior of this compound and guide experimental research. nih.gov Molecular docking studies can be used to predict the interactions of this compound and its metabolites with target enzymes and receptors. slideshare.net Quantitative structure-activity relationship (QSAR) models can help in designing new pyridoxine derivatives with improved properties. slideshare.net Furthermore, genome-scale metabolic models can be employed to simulate the effects of this compound on cellular metabolism under different conditions. plos.org These computational approaches can help to prioritize experiments, reduce the need for extensive in vitro and in vivo testing, and accelerate the development of new applications for this compound. plos.orgfrontiersin.org

Q & A

Q. What are the standard methods for synthesizing pyridoxine dipalmitate, and how is purity validated?

this compound is synthesized via esterification of pyridoxine with palmitic acid. Purity validation typically employs High-Performance Liquid Chromatography (HPLC) with a threshold of >98.0% purity . Physical characterization includes melting point analysis (87–92°C) and solubility testing in solvents like tetrahydrofuran (THF) . Researchers should report both synthetic yields and chromatographic retention times to confirm structural integrity.

Q. How do solubility properties of this compound influence its experimental applications?

The compound’s lipophilicity (density: 0.971±0.06 g/cm³) limits aqueous solubility but enhances compatibility with lipid-based matrices. For in vitro studies, dissolution in organic solvents (e.g., THF) followed by emulsification in aqueous buffers is recommended . Solubility profiles must be documented to ensure reproducibility in cellular uptake or permeability assays.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for verifying ester bond formation and hydroxyl group substitution. HPLC with UV detection (λ ~280 nm) is standard for purity assessment, while mass spectrometry (MS) confirms molecular weight (646.01 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers and molecular formulas for this compound?

Conflicting identifiers (e.g., CAS 992-42-7 vs. 635-38-1) arise from structural isomers (3,4-dipalmitate vs. 4,5-dipalmitate). Researchers must cross-reference synthesis protocols, NMR data, and regulatory filings (e.g., EU INCI listings) to confirm the correct isomer . Discrepancies in molecular formulas (C40H71NO5 vs. C40H75NO7) likely stem from typographical errors; original synthesis papers should be consulted .

Q. What methodological challenges exist in quantifying this compound in fortified foods, and how can they be addressed?

Current AOAC methods for vitamin B6 fail to detect this compound due to its esterified form. Researchers should develop hydrolytic pretreatment steps (e.g., enzymatic cleavage with lipases) followed by LC-MS/MS to quantify liberated pyridoxine . Validation must include recovery studies in matrices like infant formula .

Q. How does the lipophilic nature of this compound impact its transdermal delivery, and what formulation strategies optimize bioavailability?

Enhanced transdermal absorption is attributed to increased membrane permeability. Advanced formulations include nanoemulsions or solid lipid nanoparticles (SLNs) to improve stability and sustained release. In vitro skin permeation models (e.g., Franz cells) using human epidermis are critical for evaluating flux rates .

Q. What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

Accelerated stability studies should follow ICH guidelines:

  • Temperature: Test degradation at 25°C (ambient) vs. 40°C (stress).
  • Humidity: Monitor hydrolysis at 75% relative humidity.
  • Light: Use ICH Option 2 light sources to assess photolysis. Analytical endpoints include HPLC purity and peroxide value assays .

Q. How can researchers align this compound studies with regulatory requirements for food or cosmetic applications?

For EU compliance, refer to Regulation (EC) No 1925/2006, which authorizes its use in medical foods. Cosmetic applications require adherence to INCI nomenclature and safety dossiers per SCCS guidelines . Method validation must meet ISO 17025 standards for regulatory acceptance.

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are suitable for structuring bioavailability studies?

  • PICO:
  • Population: In vitro intestinal models (Caco-2 cells).
  • Intervention: this compound vs. pyridoxine hydrochloride.
  • Comparison: Bioavailability metrics (AUC, Cmax).
  • Outcome: Enhanced absorption via esterification.
    • FINER: Ensure feasibility through pilot solubility/permeability assays before full-scale trials .

Q. How should contradictory data on thermal stability (e.g., melting point ranges) be addressed in publications?

Report differential scanning calorimetry (DSC) thermograms with heating rates (e.g., 10°C/min) and specify equipment calibration. Discrepancies may arise from polymorphic forms; powder X-ray diffraction (PXRD) can clarify crystalline vs. amorphous states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.